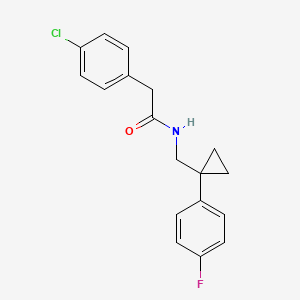
2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to its aromatic rings and amide group .Scientific Research Applications
Photochemical and Thermochemical Properties
Studies have synthesized molecules structurally related to 2-(4-Chlorophenyl)-N-((1-(4-Fluorophenyl)Cyclopropyl)Methyl)Acetamide to investigate their vibrational spectra, electronic properties, and their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency (LHE) and favorable energy levels for electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity and potential intramolecular interactions have been highlighted through natural bond orbital analysis, demonstrating their utility in advanced materials science and solar energy conversion (Mary et al., 2020).
Potential Pesticide Applications
The characterization of new derivatives related to this compound has been performed to assess their suitability as potential pesticides. X-ray powder diffraction studies provide detailed insights into the crystal structures of these compounds, offering a basis for understanding their interactions with biological targets and environments. This research underlines the compounds' potential in developing more efficient and environmentally friendly pesticides (Olszewska et al., 2008).
Molecular Docking and Ligand-Protein Interactions
Further investigations have utilized molecular docking to explore the binding interactions of analogs with specific proteins, such as Cyclooxygenase 1 (COX1). This approach helps in identifying the biochemical pathways through which these compounds may exert their effects, highlighting their potential therapeutic applications beyond their initial scope. The studies indicate that certain analogs may have superior binding affinities, suggesting a methodology for designing compounds with targeted biological activities (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-5-1-13(2-6-15)11-17(22)21-12-18(9-10-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYOFWUQMPQZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
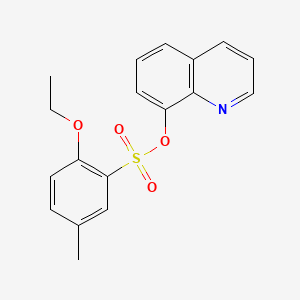
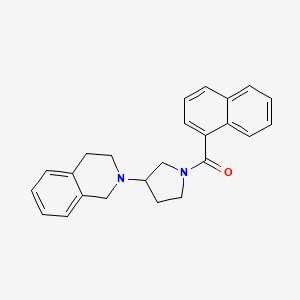
![1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2838892.png)

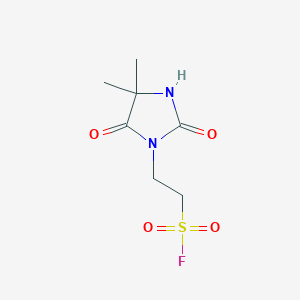
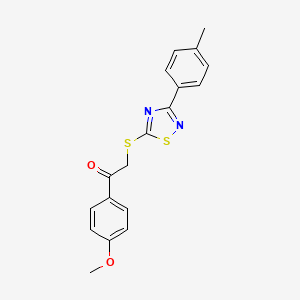
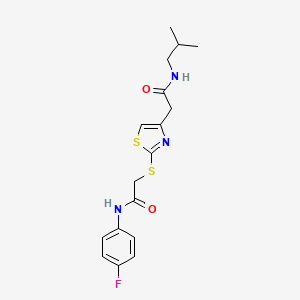
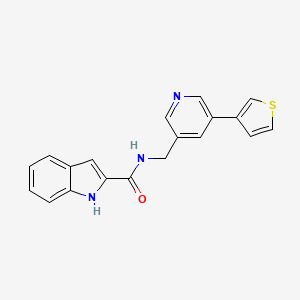
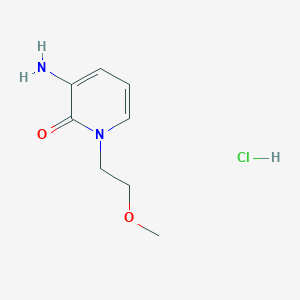
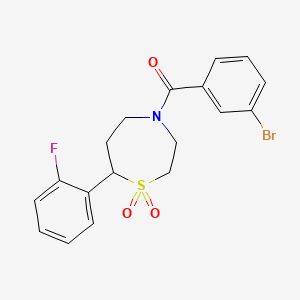
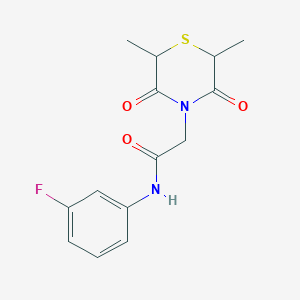

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

